methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
Methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves multiple steps. One common method includes the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential toxicity of some intermediates and reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride: Shares the fluorophenyl group but differs in the overall structure and functional groups.
Methyl 4-fluorophenylacetate: Contains the fluorophenyl group but lacks the complex pyrrol and benzenesulfonyl groups.
Uniqueness
Methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 4-[1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO6S/c1-16-3-13-21(14-4-16)35(32,33)24-22(18-7-9-19(10-8-18)26(31)34-2)28(25(30)23(24)29)15-17-5-11-20(27)12-6-17/h3-14,22,29H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTRBDSMUCTSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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